molecular formula C18H15N5S B5178947 5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine

5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine

Cat. No.: B5178947
M. Wt: 333.4 g/mol
InChI Key: FLBIVBZTAMUFST-UHFFFAOYSA-N
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Description

5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism of Action

The mechanism of action of 5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine in lab experiments is its high potency and specificity. This compound exhibits significant biological activity at low concentrations, making it an ideal candidate for studying the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the concentration and duration of exposure to this compound to avoid adverse effects on cells and tissues.

Future Directions

There are several future directions for the study of 5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the identification of new biological targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable information for the development of safe and effective drug therapies.

Synthesis Methods

The synthesis of 5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine involves the reaction of 4-methyl-1,3-thiazole-5-carboxaldehyde, 1-(3-aminophenyl)-3-(4-methyl-1,3-thiazol-5-yl)urea, and 1-bromo-3-(3-nitrophenyl)propane in the presence of a base. The reaction produces the desired compound in good yield and purity.

Scientific Research Applications

5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In addition, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-18(24-12-21-13)10-23-6-5-17(22-23)15-4-2-3-14(7-15)16-8-19-11-20-9-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBIVBZTAMUFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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